5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole
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Description
5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C9H14N2O2S2 and its molecular weight is 246.34. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial and Antituberculosis Potential
Recent studies have highlighted the promising antimycobacterial properties of 1,2,3-thiadiazole derivatives. Angelova et al. (2022) synthesized a range of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones, which showed significant minimum inhibitory concentrations against Mycobacterium tuberculosis. These compounds, including those with a 1,2,3-thiadiazole base, exhibit potent antimycobacterial activity and minimal cytotoxicity against normal cell lines, highlighting their potential as novel antituberculosis drugs (Angelova et al., 2022).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 1,2,3-thiadiazole derivatives have been extensively studied. Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, and found them sensitive to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans, suggesting their potential in antimicrobial and antifungal applications (Sych et al., 2019).
Potential in Pesticide Development
1,2,3-Thiadiazoles are becoming an important branch in novel pesticide development due to their diverse biological activities. Zheng et al. (2010) reported the synthesis of three series of 5-methyl-1,2,3-thiadiazoles, which exhibited broad-spectrum activities against fungi and potent antivirus activities. These findings indicate the utility of 1,2,3-thiadiazoles, including 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole, in developing new pesticides (Zheng et al., 2010).
Applications in Synthesis of Novel Compounds
1,2,3-Thiadiazoles are also significant in the synthesis of novel compounds. Raap and Micetich (1968) explored the reaction of 1,2,3-thiadiazoles with base, leading to the formation of 1-alkynyl thioethers. This research demonstrates the role of 1,2,3-thiadiazoles in the synthesis of new chemical entities, which can have diverse applications in pharmaceutical and chemical research (Raap & Micetich, 1968).
Properties
IUPAC Name |
5-cyclohexylsulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGBNKRFSKPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.